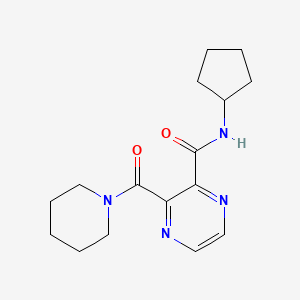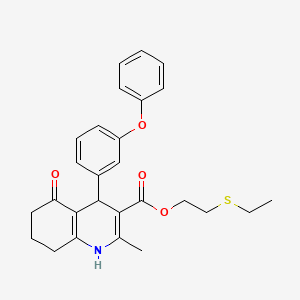
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide, also known as CPP or CPP-ACP, is a synthetic peptide used in scientific research for its potential applications in dental and medical fields. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk and saliva.
Mechanism of Action
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP works by binding to dental enamel and forming a protective layer that can help prevent acid erosion and tooth decay. The ACP component provides a source of calcium and phosphate ions, which can help remineralize enamel and repair small lesions. In drug delivery applications, N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP can help improve the solubility and stability of certain drugs, as well as enhance their bioavailability.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been shown to have minimal toxicity and is generally well-tolerated by the body. In dental applications, N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been shown to reduce the incidence of dental caries and improve the overall health of teeth. In medical applications, N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been shown to promote bone regeneration and wound healing, as well as enhance the delivery and efficacy of certain drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP is its versatility and potential for use in a wide range of applications. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP can be difficult to work with due to its tendency to aggregate and form clumps. This can make it challenging to accurately measure and control the concentration of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP in lab experiments.
Future Directions
There are many potential future directions for N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP research, including:
1. Further studies to optimize the synthesis and formulation of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP for specific applications.
2. Investigation of the mechanisms underlying the remineralization and protective effects of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP on dental enamel.
3. Development of new drug delivery systems based on N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP.
4. Exploration of the potential applications of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP in bone regeneration and wound healing.
5. Investigation of the potential use of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP in the treatment and prevention of other diseases and conditions.
Overall, N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has shown great promise as a versatile and potentially useful compound for a wide range of scientific research applications. Further research is needed to fully understand its mechanisms of action and potential applications, but the potential benefits of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP are clear.
Synthesis Methods
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP is synthesized through a chemical reaction between N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide and ACP. The N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide is obtained by enzymatic hydrolysis of casein, a protein found in milk. The ACP is prepared by mixing calcium and phosphate ions in a specific ratio. The two compounds are then mixed together and subjected to a controlled drying process to obtain N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP in a powder form.
Scientific Research Applications
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been extensively studied for its potential applications in dental and medical fields. In dentistry, N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been shown to have a remineralization effect on dental enamel, which can help prevent tooth decay and strengthen teeth. In medical research, N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been studied for its potential as a drug delivery system, as well as its role in bone regeneration and wound healing.
properties
IUPAC Name |
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-15(19-12-6-2-3-7-12)13-14(18-9-8-17-13)16(22)20-10-4-1-5-11-20/h8-9,12H,1-7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKYVYIDMOODQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)

![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5120048.png)

![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)